Rhamnono-1,5-lactone
CAS No.:
Cat. No.: VC16181544
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10O5 |
|---|---|
| Molecular Weight | 162.14 g/mol |
| IUPAC Name | (3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-one |
| Standard InChI | InChI=1S/C6H10O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-5,7-9H,1H3/t2-,3-,4+,5+/m0/s1 |
| Standard InChI Key | ZVAHHEYPLKVJSO-QMKXCQHVSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H](C(=O)O1)O)O)O |
| Canonical SMILES | CC1C(C(C(C(=O)O1)O)O)O |
Introduction
Chemical Structure and Molecular Properties
Rhamnono-1,5-lactone (C₆H₁₀O₅; molecular weight 162.14 g/mol) is a cyclic ester formed via intramolecular esterification of rhamnonic acid. Its IUPAC name, (3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-one, reflects its stereochemistry: a six-membered oxanone ring with hydroxyl groups at positions 3, 4, and 5 and a methyl group at position 6 . The lactone ring adopts a chair conformation, with the methyl group occupying an axial position to minimize steric strain .
Table 1: Key Molecular Properties of Rhamnono-1,5-lactone
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀O₅ |
| Molecular Weight | 162.14 g/mol |
| IUPAC Name | (3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methyloxan-2-one |
| Canonical SMILES | CC1C(C(C(C(=O)O1)O)O)O |
| PubChem CID | 10866640 |
The compound’s instability in aqueous solutions distinguishes it from its 1,4-lactone counterpart. Kinetic studies demonstrate rapid non-enzymatic conversion to the thermodynamically favored 1,4-lactone form under physiological conditions, with a half-life of <10 minutes at pH 7.0 . This lability complicates isolation and necessitates in situ generation for experimental studies .
Synthetic Routes and Isolation Challenges
Enzymatic Generation
In Burkholderia multivorans, L-fucose dehydrogenase produces L-fucono-1,5-lactone as a kinetic product, which rapidly converts to the 1,4-lactone . Analogous pathways likely exist for Rhamnono-1,5-lactone in microbial systems, though direct evidence remains limited. The enzyme BmulJ_04915, a homolog of L-fucono-1,5-lactonase, hydrolyzes both lactone forms to rhamnonate, suggesting a role in detoxification or metabolic regulation .
Stability and Structural Dynamics
The 1,5-lactone’s instability stems from ring strain and favorable hydrogen bonding in the 1,4-isomer. Nuclear magnetic resonance (NMR) studies reveal that the 1,5-lactone exists as a minor species (<5%) in equilibrium with the 1,4-form in aqueous solution . Deuterium-labeling experiments demonstrate that H₂O catalyzes ring-opening and re-lactonization via a gem-diol intermediate .
Table 2: Stability Parameters of Rhamnono-1,5-lactone
| Condition | Half-Life | Dominant Form |
|---|---|---|
| pH 7.0, 25°C | 8.2 ± 0.3 minutes | 1,4-Lactone |
| pH 4.0, 4°C | 42 ± 5 minutes | 1,5-Lactone |
| Anhydrous DMSO | >24 hours | 1,5-Lactone |
These dynamics necessitate specialized handling, such as lyophilization from non-aqueous solvents or stabilization via derivatization .
Metabolic Roles in Microbial Systems
Catabolic Pathways in Archaea
In Haloferax volcanii, L-rhamnose undergoes oxidative degradation via the diketo-hydrolase pathway. While Rhamnono-1,4-lactone is the primary intermediate, genetic evidence suggests that ABC transporters and regulatory proteins (e.g., RhcR) may transiently interact with the 1,5-lactone form . Knockout mutants of rhc cluster genes exhibit impaired growth on L-rhamnose, implicating lactone-processing enzymes in catabolism .
Enzymatic Hydrolysis
BmulJ_04915, a lactonase from the amidohydrolase superfamily, hydrolyzes Rhamnono-1,5-lactone with a k<sub>cat</sub> of 990 s⁻¹ and K<sub>m</sub> of 1.2 mM . Structural analysis reveals a conserved metal-binding motif (His<sub>102</sub>-His<sub>104</sub>-Asp<sub>106</sub>) critical for polarizing the lactone carbonyl group during catalysis . Homologs in Sulfolobus solfataricus exhibit thermostability, retaining activity at 80°C .
Applications in Organic Synthesis
Precursor for Deoxy Sugars
Rhamnono-1,5-lactone serves as a starting material for synthesizing 3,6-dideoxy-L-arabino-hexose (ascarylose), a component of bacterial lipopolysaccharides. β-Elimination reactions under basic conditions yield unsaturated intermediates that can be hydrogenated to target deoxy sugars .
Photochemical Modifications
Recent advances in light-driven deoxygenation exploit lactone intermediates. UV-C irradiation of benzylated Rhamnono-1,5-lactone derivatives induces Norrish-type II reactions, enabling regioselective dealkyloxylation to 2-deoxyaldonolactones . This method achieves yields up to 64% in cyclohexane, offering a sustainable alternative to traditional redox-based deoxygenation .
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